molecular formula C13H15ClO2 B3420923 (1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid CAS No. 2059908-45-9

(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid

Cat. No.: B3420923
CAS No.: 2059908-45-9
M. Wt: 238.71 g/mol
InChI Key: UBMXBPQXGJCEKV-NWDGAFQWSA-N
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Description

(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. The compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-chlorophenyl group, making it an interesting subject for studies in stereochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,2R)-2-cyclohexanol.

    Substitution Reaction: The hydroxyl group of (1R,2R)-2-cyclohexanol is then substituted with a 3-chlorophenyl group using a suitable chlorinating agent such as thionyl chloride or phosphorus trichloride.

    Oxidation: The resulting (1R,2R)-2-(3-chlorophenyl)cyclohexanol is oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus trichloride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted cyclohexane derivatives.

Chemistry:

    Stereochemistry Studies: The chiral nature of the compound makes it valuable for studying stereochemical effects in organic reactions.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacological Research: The compound’s structure is similar to certain bioactive molecules, making it a candidate for drug development studies.

    Enzyme Inhibition: Potential use in studying enzyme-substrate interactions.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

  • (1R,2R)-2-(4-chlorophenyl)cyclohexane-1-carboxylic acid
  • (1R,2R)-2-(3-bromophenyl)cyclohexane-1-carboxylic acid
  • (1R,2R)-2-(3-fluorophenyl)cyclohexane-1-carboxylic acid

Comparison:

  • Uniqueness: The presence of the 3-chlorophenyl group in (1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as specific reactivity patterns and potential biological activity.
  • Structural Differences: Variations in the substituents on the phenyl ring (e.g., chlorine, bromine, fluorine) can lead to differences in reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h3-5,8,11-12H,1-2,6-7H2,(H,15,16)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMXBPQXGJCEKV-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059908-45-9
Record name rac-(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid
Reactant of Route 3
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid
Reactant of Route 4
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid

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